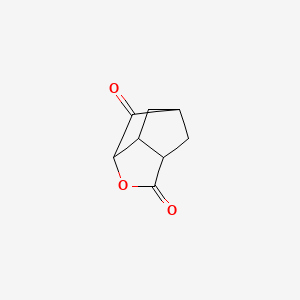
O=C1OC2C(C3CC2C1C3)=O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O=C1OC2C(C3CC2C1C3)=O is a cyclic compound commonly known as cyclopentanone. It is an important intermediate in the synthesis of various organic compounds. Cyclopentanone is widely used in the pharmaceutical and chemical industries for the production of drugs, agrochemicals, and other fine chemicals. The purpose of
Mécanisme D'action
The mechanism of action of cyclopentanone is not well understood. However, it is known to act as a nucleophile in various chemical reactions. It can undergo various chemical reactions, including oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects:
Cyclopentanone has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not considered to be a significant health hazard. It is not known to have any significant effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentanone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without significant degradation. However, it has some limitations for lab experiments. It is not very reactive and requires the use of strong acids or bases to undergo chemical reactions. Additionally, it has a low boiling point, which makes it difficult to handle in some experiments.
Orientations Futures
There are several future directions for the research and development of cyclopentanone. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the exploration of new applications for cyclopentanone, such as its use in the production of renewable energy sources. Additionally, there is a need for further research into the mechanism of action and biochemical and physiological effects of cyclopentanone.
Méthodes De Synthèse
Cyclopentanone can be synthesized by various methods, including the Beckmann rearrangement of cyclopentanone oxime, the hydrogenation of phenol, and the reaction of ketene with cyclopentadiene. The Beckmann rearrangement of cyclopentanone oxime is the most common method used for the synthesis of cyclopentanone. This method involves the reaction of cyclopentanone oxime with sulfuric acid, which results in the rearrangement of the oxime group to form cyclopentanone.
Applications De Recherche Scientifique
Cyclopentanone has various scientific research applications, including its use as a starting material for the synthesis of various organic compounds. It is used in the synthesis of drugs, such as antihistamines, anti-inflammatory agents, and analgesics. Cyclopentanone is also used in the production of agrochemicals, such as insecticides and fungicides. Additionally, it is used in the production of fragrances, flavors, and other fine chemicals.
Propriétés
IUPAC Name |
4-oxatricyclo[4.2.1.03,7]nonane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(10)11-7(4)6/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGWIQOEFIWCLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C(C2=O)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxatricyclo[4.2.1.0,3,7]nonane-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

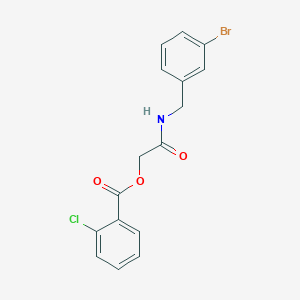

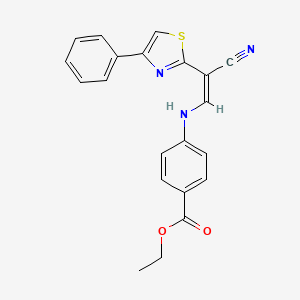
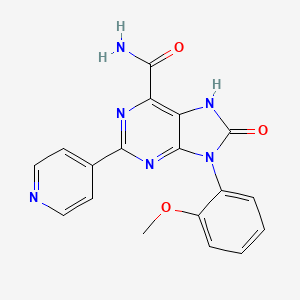
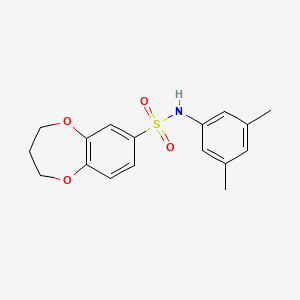
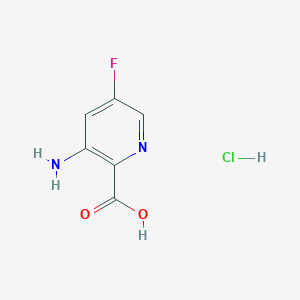



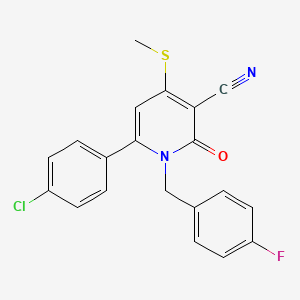
![4-(1H-Benzo[d][1,2,3]triazol-1-yl)butanoic acid](/img/structure/B2950735.png)
![Ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2950737.png)
![5-[1-(3,4-Difluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2950739.png)
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2950741.png)